Procyanidin A2

Catalog No.
S561353
CAS No.
41743-41-3
M.F
C30H24O12
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyanidin A2

CAS Number

41743-41-3

Product Name

Procyanidin A2

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1

InChI Key

NSEWTSAADLNHNH-LSBOWGMISA-N

SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Synonyms

proanthocyanidin A2

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Procyanidin A2 is a polyphenolic compound classified as an A-type proanthocyanidin. It is primarily derived from various plant sources, including grape seeds, avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, and the bark of certain trees like Cinchona and cinnamon . Structurally, Procyanidin A2 is formed by the polymerization of flavan-3-ol units, specifically epicatechin, through carbon-carbon bonds . This compound exhibits a unique structure characterized by its specific linkage type (A-type), which distinguishes it from B-type proanthocyanidins.

The mechanism of action of PCA2 is still under investigation, but its potential health benefits are likely linked to its antioxidant and anti-inflammatory properties [, ]. The hydroxyl groups in PCA2 can scavenge free radicals, which are reactive molecules that can damage cells. Additionally, PCA2 may interact with signaling pathways involved in inflammation, potentially modulating the immune response []. Studies have shown PCA2's ability to inhibit the growth of certain bacteria and cancer cells, suggesting other potential mechanisms related to cell proliferation and death pathways [, ].

Antioxidant and Anti-inflammatory Properties:

Proanthocyanidin A2 (PCA2) is a type of polyphenol found in various fruits, including grapes and cranberries. Numerous studies have explored its potential benefits due to its antioxidant and anti-inflammatory properties.

  • Antioxidant Activity: PCA2 exhibits a strong ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. This was demonstrated in a study where PCA2 showed significant free radical scavenging activity in cell culture Source: [A study on the antioxidant activity of procyanidin A2 in vitro and in vivo: ].
  • Anti-inflammatory Effects: PCA2 also possesses anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. A study investigating the effects of PCA2 on lipopolysaccharide-induced inflammation in macrophages observed its ability to inhibit the release of inflammatory markers Source: [Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells: ].

Potential Applications in Various Health Conditions:

Due to its potential health benefits, PCA2 is being investigated for its application in various health conditions:

  • Urinary Tract Health: Cranberries, a rich source of PCA2, have been traditionally used to support urinary tract health. Studies suggest that PCA2 may prevent the adhesion of certain bacteria to the bladder wall, potentially reducing the risk of urinary tract infections Source: [Cranberry juice for preventing urinary tract infections]. However, further research is needed to confirm its efficacy and understand the underlying mechanisms.
  • Cardiovascular Health: Some research suggests that PCA2 may benefit cardiovascular health by improving blood vessel function and reducing inflammation Source: [Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder: ]. However, more robust clinical trials are necessary to establish its effectiveness in this area.
  • Cancer Prevention: In vitro and animal studies have shown that PCA2 may possess anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells Source: [Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder: ]. However, these findings require further investigation and confirmation in human clinical trials.

Procyanidin A2 can undergo various chemical transformations. For instance, it can be synthesized from Procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . Additionally, when subjected to oxidation, Procyanidin A2 can form reactive intermediates such as o-quinones, which may further react with other compounds in the environment . The derivatization reaction mechanism involves forming an electrophilic carbocation in acidic media that interacts with the flavanol's phenyl ring .

Procyanidin A2 has been extensively studied for its biological activities. It exhibits significant anti-inflammatory and antioxidative properties. Research indicates that it can suppress lipopolysaccharide-induced inflammation and oxidative stress in RAW264.7 cells by targeting key signaling pathways such as nuclear factor-κB and mitogen-activated protein kinase pathways . The compound has shown efficacy in reducing levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, as well as nitric oxide and reactive oxygen species .

The synthesis of Procyanidin A2 can be achieved via several methods:

  • Radical Oxidation: Conversion from Procyanidin B2 using DPPH radicals under neutral conditions.
  • Lewis Acid Activation: Utilizing reagents like trimethylsilyl trifluoromethanesulfonate or titanium tetrachloride to facilitate polymerization reactions of flavan-3-ols .
  • Biosynthetic Pathways: Natural biosynthesis involves enzymatic processes that lead to the formation of proanthocyanidins from flavan-3-ol precursors.

These methods highlight both chemical and biological approaches to synthesizing this important compound.

Procyanidin A2 finds applications in various fields:

  • Nutraceuticals: Due to its antioxidative and anti-inflammatory properties, it is used in dietary supplements aimed at promoting cardiovascular health.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in skincare formulations.
  • Food Industry: As a natural preservative, it helps in extending the shelf life of food products due to its antioxidative capabilities.

Studies on Procyanidin A2 have revealed its interactions with multiple biological targets. It has been shown to modulate the activity of enzymes involved in inflammation and oxidative stress responses. For instance, it inhibits the activation of nuclear factor-κB and reduces the expression of inflammatory markers in cell models exposed to lipopolysaccharides . Furthermore, its interactions with other phytochemicals may enhance its bioactivity and therapeutic potential.

Procyanidin A2 is part of a broader class of proanthocyanidins that include several structurally related compounds. Below is a comparison highlighting its uniqueness:

Compound NameTypeKey Features
Procyanidin A1A-typeSimilar structure but different linkages
Procyanidin B1B-typeLacks the unique A-type linkages
Procyanidin B2B-typePrecursor for Procyanidin A2
Procyanidin C1C-typeContains different structural units
EpicatechinMonomerBasic building block for proanthocyanidins

Procyanidin A2’s unique A-type linkage contributes to its distinct biological activities compared to B-type proanthocyanidins, which typically show different pharmacological profiles.

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

576.12677620 g/mol

Monoisotopic Mass

576.12677620 g/mol

Heavy Atom Count

42

Melting Point

300 °C

UNII

UQN6668Q4R

Other CAS

41743-41-3

Wikipedia

Procyanidin_A2
Tetraphenylethylene

Dates

Modify: 2023-08-15
1. Zhang M, Wu Q, Chen Y, Duan M, Tian G, Deng X, Sun Y, Zhou T, Zhang G, Chen W, Chen J. Inhibition of proanthocyanidin A2 on porcine reproductive and respiratory syndrome virus replication in vitro. PLoS One. 2018 Feb 28;13(2):e0193309. doi: 10.1371/journal.pone.0193309. PMID: 29489892; PMCID: PMC5831109.

2. Sharma PK, Romanczyk LJ Jr, Kondaveti L, Reddy B, Arumugasamy J, Lombardy R, Gou Y, Schroeter H. Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. Org Lett. 2015 May 15;17(10):2306-9. doi: 10.1021/acs.orglett.5b00646. Epub 2015 Apr 30. PMID: 25927567.

3. Koerner JL, Hsu VL, Lee J, Kennedy JA. Determination of proanthocyanidin A2 content in phenolic polymer isolates by reversed-phase high-performance liquid chromatography. J Chromatogr A. 2009 Feb 27;1216(9):1403-9. doi: 10.1016/j.chroma.2008.12.086. Epub 2009 Jan 6. PMID: 19168185.

4. Zhang L, Shao J, Zhou Y, Chen H, Qi H, Wang Y, Chen L, Zhu Y, Zhang M, Chen L, Du Y, Zhong M, Shi X, Li Q. Inhibition of PDGF-BB-induced proliferation and migration in VSMCs by proanthocyanidin A2: Involvement of KDR and Jak-2/STAT-3/cPLA2 signaling pathways. Biomed Pharmacother. 2018 Feb;98:847-855. doi: 10.1016/j.biopha.2018.01.010. Epub 2018 Jan 6. PMID: 29571255.

5. Lin JT, Chang YY, Chen YC, Liao PL, Yang DJ. Litchi (Litchi chinensis Sonn.) flower proanthocyanidin fraction exhibited protective efficacy to suppress nickel-induced expression for vascular endothelial growth factor in HepG2 cells. J Food Biochem. 2019 Jul;43(7):e12882. doi: 10.1111/jfbc.12882. Epub 2019 May 1. PMID: 31353727.

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